{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone
Overview
Description
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is 370.13625655 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for PET Studies
[18F]p-MPPF for 5-HT1A Receptors Research A radiolabeled antagonist, [18F]p-MPPF, has been developed for studying the serotonergic neurotransmission in the brain with positron emission tomography (PET). This compound, closely related to the query chemical in structural motif and functional application, allows for the exploration of the serotonin 1A receptor's role in various neurological conditions. This research has facilitated a deeper understanding of the serotonergic system in animals and humans, contributing significantly to the field of neuroscience and the development of therapeutic strategies for neuropsychiatric disorders (Plenevaux et al., 2000).
Hypoglycemic Benzoic Acid Derivatives Research
Repaglinide and Related Compounds Another area of scientific research application for compounds with structural similarities to the query chemical involves the study of hypoglycemic benzoic acid derivatives, like repaglinide. These studies delve into the structure-activity relationships of these compounds, contributing to the development of new therapeutic agents for type 2 diabetes management. This research underscores the importance of specific chemical modifications in enhancing drug efficacy and selectivity, offering insights into drug design principles (Grell et al., 1998).
Neuroimaging and Alzheimer's Disease
Serotonin 1A Receptors in Alzheimer's Disease Compounds designed for neuroimaging, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, facilitate the study of serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research provides valuable information on the pathological changes in serotonin receptor distribution, contributing to our understanding of Alzheimer's disease progression and potential therapeutic targets (Kepe et al., 2006).
Synthetic Chemistry and Material Science
Synthetic Bacteriochlorins In material science, synthetic bacteriochlorins with integrated spiro-piperidine motifs showcase the application of complex organic synthesis in developing novel compounds with specific electronic and optical properties. These materials are crucial for advancing photodynamic therapy and solar energy conversion, illustrating the diverse applications of organic synthesis in creating functional materials for technological applications (Reddy et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Some physical properties of the compound are provided, such as a predicted boiling point of 4137±550 °C and a predicted density of 1283±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
In the context of suzuki–miyaura coupling, the reaction results in the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperidine derivatives are a significant area of research in the pharmaceutical industry , suggesting potential future applications for this compound.
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-15-5-4-14(18)12-16(15)25(22,23)20-10-6-13(7-11-20)17(21)19-8-2-3-9-19/h4-5,12-13H,2-3,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDPMDNBGXYWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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